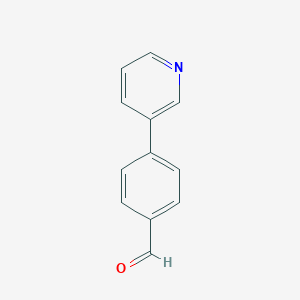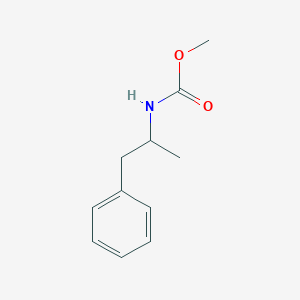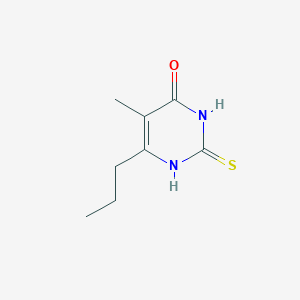
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O4. It has a molecular weight of 314.76 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
“(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The boiling point of the compound is not specified .Wissenschaftliche Forschungsanwendungen
Pharmacological Tool in Neuroscience Research
The compound has been identified as a useful pharmacological research tool due to its selectivity for metabotropic glutamate receptors (mGluRs). It exhibits good selectivity for mGluR6, which makes it valuable for studies in neuroscience and receptor biology (Tueckmantel et al., 1997).
Neuroprotection Studies
In studies related to neuroprotection, the derivative 2R,4R-APDC, closely related to (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, has been shown to protect neurons against excitotoxic degeneration. This finding encourages further research into potent, selective, and active mGlu2/3 receptor agonists for potential neuroprotective drugs (Battaglia et al., 1998).
Synthetic Chemistry and Catalysis
The compound and its derivatives play a crucial role in synthetic chemistry. They are used in asymmetric synthesis of vicinal diamine derivatives, which are important in the production of biologically active molecules and peptidomimetics (Yoon et al., 2010).
Application in Asymmetric Synthesis
It also serves as a building block in the asymmetric synthesis of aminopyrrolidines. This synthesis is essential for the development of various pharmaceutical compounds and demonstrates the compound's versatility in organic chemistry (Davies et al., 2007).
Catalytic Chemistry
The compound is also involved in catalytic chemistry, such as in the intramolecular hydroamination of unactivated olefins. This demonstrates its utility in the field of catalysis and organic transformations (Bender & Widenhoefer, 2005).
Large-Scale Synthesis and Medicinal Chemistry
Its analogs have been synthesized on a large scale from L-aspartic acid, illustrating its relevance in the field of medicinal chemistry and large-scale drug synthesis (Yoshida et al., 1996).
Microwave-Assisted Synthesis and Antimicrobial Activity
Recent studies have developed microwave-assisted synthesis of derivatives of this compound, demonstrating its potential in antimicrobial applications (Sreekanth & Jha, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRSJJKBDFSMT-FXMYHANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

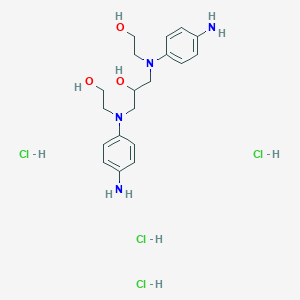
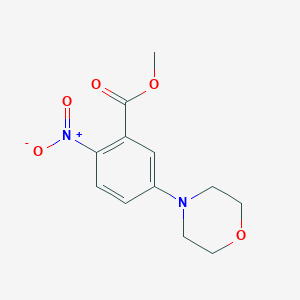



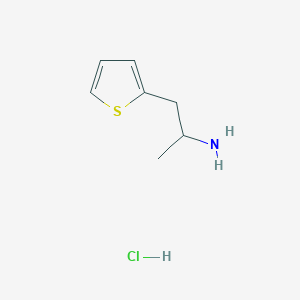
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)

